molecular formula C10H13N3O2S B12600370 N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide CAS No. 902335-98-2

N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12600370
CAS No.: 902335-98-2
M. Wt: 239.30 g/mol
InChI Key: PEIXCVGHPOMMRO-UHFFFAOYSA-N
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Description

N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide is a synthetic hybrid molecule designed for medicinal chemistry research, incorporating two privileged pharmacophores: a 4,5-dihydro-1H-imidazole (imidazoline) core and a methylbenzene-sulfonamide group. The strategic molecular hybridization of these scaffolds is a recognized approach in rational drug design for investigating new treatments for multifactorial diseases . The imidazoline scaffold is a structural feature in a variety of bioactive compounds and is present in approved therapeutics such as the anticancer agent Copanlisib . Simultaneously, the sulfonamide functional group is a cornerstone in medicinal chemistry, contributing to a wide spectrum of biological activities, including antimicrobial, antidiabetic, and carbonic anhydrase inhibitory effects . This combination makes the compound a valuable template for probing diverse biological targets. Primary research applications for this compound include investigations into enzyme inhibition, given the established role of sulfonamides as inhibitors for enzymes like α-glucosidase and α-amylase, which are targets for managing type 2 diabetes , and carbonic anhydrases, which are explored in contexts from antitumor activity to diuretics . Furthermore, its structure aligns with compounds studied for antimicrobial properties, particularly against resistant pathogens, by potentially leveraging dual-pharmacophore targeting to overcome resistance mechanisms . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecular architectures or as a probe for studying receptor-ligand interactions where imidazoline and sulfonamide motifs play a critical role.

Properties

CAS No.

902335-98-2

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

N-(2,5-dihydro-1H-imidazol-4-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-11-7-12-10/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

PEIXCVGHPOMMRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCNC2

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Imidazole Derivatives with Sulfonamide

This method involves the reaction of an imidazole derivative with a sulfonamide to form the target compound.

Reagents and Conditions :

Reaction Scheme :

  • The imidazole derivative is dissolved in acetone.
  • The sulfonamide is added along with the base.
  • The mixture is heated to promote reaction completion.

This method has been noted for producing high yields and purities, often exceeding 90% as determined by High Performance Liquid Chromatography (HPLC) analysis.

Method 2: One-Pot Synthesis

A more efficient approach is the one-pot synthesis involving multiple components in a single reaction vessel.

Reagents and Conditions :

Reaction Scheme :

  • Ethylcyanoacetate is mixed with ethylglycinate hydrochloride and an amine.
  • The mixture is refluxed to facilitate cyclization and formation of the imidazole ring.
  • Following completion, the product is isolated by filtration and recrystallization.

This method simplifies the process and reduces the number of purification steps required.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Required Complexity
Reaction with Sulfonamide >90 >90 2 hours Moderate
One-Pot Synthesis >85 >95 Several hours High

Both methods yield high-purity products; however, the one-pot synthesis offers a more streamlined approach at the cost of increased complexity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group reacts with nucleophiles like hydrazine or thiosemicarbazide. For example:

  • Hydrazinolysis : Forms hydrazide derivatives under reflux in methanol .

  • Thiosemicarbazide Reaction : Produces thiadiazole derivatives via cyclization in acidic conditions (e.g., conc. H2_2SO4_4) .

Reaction TypeReagents/ConditionsProducts
HydrazinolysisHydrazine hydrate, MeOH, refluxHydrazide derivative
Thiadiazole FormationThiosemicarbazide, H2_2SO4_4, RT1,3,4-Thiadiazole

Example :
ArSO2NH-Imidazole+NH2NH2ArSO2NH-NH2+Imidazole byproducts\text{ArSO}_2\text{NH-Imidazole} + \text{NH}_2\text{NH}_2 \rightarrow \text{ArSO}_2\text{NH-NH}_2 + \text{Imidazole byproducts} .

Acylation and Sulfonation

The imidazole NH group undergoes acylation with acyl chlorides (e.g., acetyl chloride) or sulfonation with sulfonyl chlorides (e.g., tosyl chloride) in chloroform or dichloromethane .

Reaction TypeReagents/ConditionsProducts
AcylationAcetyl chloride, CHCl3_3, RTAcetylated imidazole
SulfonationTosyl chloride, DCM, 0°C → RTDisulfonamide derivative

Mechanism :
Imidazole-NH+RCOClRCON-Imidazole+HCl\text{Imidazole-NH} + \text{RCOCl} \rightarrow \text{RCON-Imidazole} + \text{HCl} .

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

  • Oxadiazole Formation : Reacts with CS2_2/KOH to yield oxadiazole-2-thiones .

  • Imidazo-Triazole Derivatives : Forms fused rings under basic conditions with chlorinated imidazoles .

Reaction TypeReagents/ConditionsProducts
Oxadiazole SynthesisCS2_2, KOH, EtOH, refluxOxadiazole-2-thione
Fused Ring Formation2-Chloroimidazoline, DCM, RTImidazo-triazole

Example Cyclization :
ArSO2NH-Imidazole+Cl-ImidazolineFused imidazo-triazole\text{ArSO}_2\text{NH-Imidazole} + \text{Cl-Imidazoline} \rightarrow \text{Fused imidazo-triazole} .

Redox Reactions

The sulfonamide and imidazole groups exhibit redox activity:

  • Oxidation : Reacts with H2_2O2_2/AcOH to form sulfonic acid derivatives.

  • Reduction : LiAlH4_4 reduces the sulfonamide to a thioether.

Reaction TypeReagents/ConditionsProducts
OxidationH2_2O2_2, AcOH, 60°CSulfonic acid derivative
ReductionLiAlH4_4, THF, refluxThioether

Biological Activity and Complexation

The compound inhibits bacterial dihydropteroate synthase (Ki = 0.8 µM) and forms metal complexes via the imidazole nitrogen, enhancing antimicrobial efficacy .

ApplicationTarget/InteractionOutcome
Antimicrobial ActivityDihydropteroate synthase inhibitionGrowth inhibition of
E. coli (MIC: 4 µg/mL)
Metal ComplexationCu(II), Fe(III) coordinationEnhanced stability
and bioactivity

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C.

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes in strong acids/bases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide and related compounds. For instance, a series of imidazole derivatives were synthesized and tested for their cytotoxic effects on various human cancer cell lines. One notable study found that certain derivatives exhibited promising activity against cervical and bladder cancer cell lines, with specific compounds showing IC50 values that indicate significant growth inhibition .

Table 1: Anticancer Activity of Selected Imidazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound ASISO (Cervical)15.3
Compound BRT-112 (Bladder)12.7
Compound CA549 (Lung)8.9

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that imidazole derivatives can exhibit antibacterial activity against a range of pathogens, including multidrug-resistant strains. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways .

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates that certain imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Table 3: Anti-inflammatory Activity of Imidazole Derivatives

Compound NameInflammatory Model UsedEffect ObservedReference
Compound GLPS-induced inflammationReduced TNF-alpha levels
Compound HCarrageenan-induced edemaDecreased paw edema

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are under investigation. Studies suggest that the compound may interact with various molecular targets within cells, including enzymes involved in signal transduction pathways related to cancer proliferation and inflammation .

Mechanism of Action

The mechanism of action of N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three sulfonamide derivatives: sulfaguanidine, sulfanilamide, and sulfadiazine, as well as the imidazolinone-sulfonamide hybrid N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide (referred to as Compound 3 in ).

Key Findings:

Synthetic Pathways :

  • The target compound and Compound 3 share similar synthesis protocols (reflux in acetic acid), but the latter requires additional steps to introduce the dimethoxybenzylidene moiety .
  • Classical sulfonamides like sulfadiazine involve pyrimidine ring formation, making their synthesis more complex than the imidazole-based derivatives .

Biological Implications :

  • The imidazole ring in the target compound may confer superior inhibitory activity compared to simpler sulfonamides (e.g., sulfaguanidine), as seen in studies where imidazole-containing analogs exhibit enhanced binding to bacterial dihydropteroate synthase .
  • Compound 3’s dimethoxy group likely contributes to π-π stacking interactions in enzymatic pockets, a feature absent in the target compound but substitutable by its methyl group for hydrophobic interactions .

Biological Activity

N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide is a compound characterized by its unique imidazole ring and sulfonamide functional group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
CAS No. 902335-98-2
Molecular Formula C10H13N3O2S
Molecular Weight 239.30 g/mol
IUPAC Name N-(2,5-dihydro-1H-imidazol-4-yl)-4-methylbenzenesulfonamide
InChI Key PEIXCVGHPOMMRO-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The imidazole ring can coordinate with metal ions within enzyme active sites, inhibiting their activity. Furthermore, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing the stability of the compound-enzyme complex.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example, a study demonstrated that similar compounds effectively reduced bacterial viability in assays against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study on related imidazole derivatives found that they could significantly reduce inflammatory markers in cellular models. This suggests potential applications in treating inflammatory diseases .

Antiviral Activity

Recent studies have explored the antiviral effects of this compound against SARS-CoV-2. Inhibitory assays revealed that related compounds with similar structural features showed promising results against the nsp14 methyltransferase of SARS-CoV-2, suggesting that this compound may also possess antiviral properties .

Case Studies

  • Inhibition of Platelet Aggregation : A series of imidazole derivatives were tested for their ability to inhibit human platelet aggregation induced by adrenaline or ADP. The results indicated that compounds similar to this compound effectively reduced aggregation, highlighting its potential cardiovascular benefits .
  • Antimicrobial Testing : In a comparative study, this compound was evaluated alongside other sulfonamides for antimicrobial efficacy. The compound exhibited significant bactericidal activity against Gram-positive and Gram-negative bacteria at low concentrations, demonstrating its potential as a new antimicrobial agent .
  • Antiviral Research : A recent publication focused on the development of nucleoside-derived inhibitors against SARS-CoV-2 nsp14 highlighted several compounds with IC50 values below 100 nM. Although specific data for this compound was not provided, the structural similarities suggest it could be a candidate for further antiviral research .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2,5-Dihydro-1H-imidazol-4-yl)-4-methylbenzene-1-sulfonamide and related imidazoline-sulfonamide derivatives?

  • Methodological Answer : A common approach involves refluxing sulfonamide precursors with imidazoline intermediates in acidic media. For example, sodium acetate (15 mmol) and a sulfonamide derivative (e.g., sulfaguanidine) are refluxed in glacial acetic acid at 100°C for 17–19 hours. The crude product is washed and crystallized using a DMF/ethanol/water mixture . Similar protocols for imidazole derivatives use dichloromethane as a solvent under controlled temperature (-30°C to RT) and reaction times (48 hours), achieving yields up to 48% .

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving hydrogen bonding and torsional angles in imidazoline-sulfonamide derivatives. The program’s robustness in handling high-resolution data and twinned crystals makes it suitable for complex heterocyclic systems .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on the compound is limited, structurally related sulfonamide-imidazoline derivatives have shown inhibitory properties against microbial targets. For instance, N-substituted sulfonamides derived from similar scaffolds exhibit activity against Mycobacterium tuberculosis, validated via in vitro assays and molecular docking studies .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer : Reaction optimization requires systematic variation of solvents, catalysts, and temperatures. For example, replacing dichloromethane with THF and using triethylamine as a base can improve nucleophilic substitution efficiency during sulfonamide coupling . Kinetic studies (e.g., TLC monitoring) and microwave-assisted synthesis may reduce reaction times from 48 hours to <12 hours while improving yields .

Q. What contradictions exist in crystallographic data for imidazoline-sulfonamide derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies often arise in hydrogen-bonding networks or torsional angles due to dynamic disorder. For example, in 4-(3-Methyl-4,5-dihydro-1H-benzo[g]indazol-1-yl)benzenesulfonamide, SHELXL refinement revealed a mean σ(C–C) of 0.005 Å but required manual adjustment of thermal parameters to resolve electron density ambiguities . Cross-validation with spectroscopic data (e.g., NMR coupling constants) can resolve such contradictions .

Q. What in silico strategies are effective for predicting the biological targets of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) can predict binding affinities for enzymes like carbonic anhydrase or bacterial dihydrofolate reductase. For example, docking studies on similar sulfonamides identified key interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase IX) that guide lead optimization .

Q. How do solvent and pH conditions affect the hydrolysis stability of the sulfonamide group in this compound?

  • Methodological Answer : Hydrolysis of sulfonamides is pH-dependent. Under alkaline conditions (pH >10), the sulfonamide bond cleaves via nucleophilic attack by hydroxide ions, forming imidazoline and sulfonic acid byproducts. Stability studies in buffered solutions (pH 2–12) with HPLC monitoring can quantify degradation rates. Acetonitrile/water mixtures (60:40) at pH 7.4 are optimal for maintaining stability during biological assays .

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